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Compound of Interest

Compound Name: (D-Trp2,7,9)-substance P

Cat. No.: B561261 Get Quote

(D-Trp2,7,9)-substance P, a synthetic analogue of the neuropeptide Substance P (SP), has

been utilized in numerous studies as a competitive antagonist of the neurokinin-1 (NK1)

receptor. Understanding the reproducibility of experiments involving this compound is critical for

researchers in neuroscience, pharmacology, and drug development. This guide provides a

comparative analysis of experimental data, detailed methodologies, and visual workflows to aid

in the design and interpretation of studies utilizing (D-Trp2,7,9)-substance P and its

alternatives.

Comparison of In Vitro Efficacy
The following table summarizes the in vitro binding affinities and functional activities of (D-
Trp2,7,9)-substance P in comparison to Substance P and a non-peptide NK1 receptor

antagonist, Aprepitant.
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Compound
Receptor
Target

Reported Ki
(µM)

Functional
Activity

Key Findings

(D-Trp2,7,9)-

substance P
NK1, NK2, NK3

1 (NK1), 1.3

(NK2), ~9 (NK3)

[1]

Competitive

Antagonist,

Partial Agonist

Effectively

antagonizes SP-

induced effects

but can also elicit

partial agonist

responses.[2][3]

Possesses

histamine-

releasing

properties.[4]

Substance P NK1, NK2, NK3
High affinity for

NK1
Agonist

Induces a variety

of physiological

responses

including

vasodilation,

smooth muscle

contraction, and

neuroinflammatio

n.[5][6]

Aprepitant NK1
High affinity

(non-peptide)
Antagonist

Potently reduces

cancer cell

proliferation in

various assays.

[7]

Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial.

Below are protocols for key experiments cited in the literature involving (D-Trp2,7,9)-
substance P.

Guinea Pig Isolated Taenia Coli Contraction Assay
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This assay is used to assess the antagonist activity of compounds against Substance P-

induced smooth muscle contraction.

Protocol:

Isolate the taenia coli from a guinea pig and mount it in an organ bath containing Krebs

solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

Allow the tissue to equilibrate for 60 minutes under a resting tension of 1g.

Record isometric contractions using a force transducer.

To test for antagonist activity, pre-incubate the tissue with (D-Trp2,7,9)-substance P for a

specified period.

Add cumulative concentrations of Substance P to the organ bath to generate a

concentration-response curve.

Calculate the pA2 value to quantify the antagonist potency.[4]

Cerebrovascular Dilatation in Cats (In Vitro & In Situ)
This model investigates the effect of (D-Trp2,7,9)-substance P on Substance P-induced

cerebral artery relaxation.

In Vitro Protocol:

Isolate segments of the middle cerebral artery from a cat.

Mount the segments in a myograph containing a buffer solution.

Contract the arteries with prostaglandin F2 alpha.

Add increasing concentrations of Substance P to elicit relaxation and establish a

concentration-response curve.

In a separate set of experiments, pre-incubate the contracted arteries with (D-Trp2,7,9)-
substance P before adding Substance P.
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Compare the concentration-response curves to determine the antagonistic effect.[8]

In Situ Protocol:

Anesthetize a cat and expose the pial arterioles.

Use a micropipette to apply Substance P directly to the perivascular space of the arterioles

and measure the change in vessel diameter.

Co-administer (D-Trp2,7,9)-substance P with Substance P to assess its ability to block the

vasodilatory response.[8]

Cancer Cell Proliferation Assay
This experiment evaluates the anti-proliferative effects of (D-Trp2,7,9)-substance P in

comparison to other NK1 receptor antagonists.

Protocol:

Culture cancer cell lines (e.g., MeW164, T24) in appropriate media.

Seed the cells in multi-well plates and allow them to adhere.

Treat the cells with various concentrations of (D-Trp2,7,9)-substance P or a comparator

compound like aprepitant.

Incubate the cells for a specified period (e.g., 24-72 hours).

Assess cell proliferation using methods such as the MTT assay or by direct cell counting.

Compare the reduction in cell proliferation between different treatments.[7]

Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can enhance

understanding and reproducibility.
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Substance P / NK1 Receptor Signaling

Substance P

NK1 Receptor

Binds

Gq ProteinActivates Phospholipase CActivates IP3 & DAGCleaves PIP2 to ↑ Ca2+ & PKC Activation Physiological Response
(e.g., Contraction, Inflammation)

(D-Trp2,7,9)-Substance P
Aprepitant

Blocks

In Vitro Antagonist Assay Workflow

Tissue Isolation
(e.g., Guinea Pig Taenia Coli)

Equilibration in Organ Bath

Pre-incubation with
(D-Trp2,7,9)-Substance P

Cumulative Addition of Substance P

Record Contractile Response

Calculate pA2 Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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